molecular formula C16H16N4O2S B2703352 6-METHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE CAS No. 1775348-32-7

6-METHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE

Cat. No.: B2703352
CAS No.: 1775348-32-7
M. Wt: 328.39
InChI Key: ASRIFDSPISYVJF-UHFFFAOYSA-N
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Description

6-METHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a pyrazole derivative with an appropriate aldehyde, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

6-METHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-METHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the pyrazolo[1,5-a]pyrazine core and the presence of a methylsulfanyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-N-[(4-methylsulfanylphenyl)methyl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-9-20-14(16(22)18-10)7-13(19-20)15(21)17-8-11-3-5-12(23-2)6-4-11/h3-7,9H,8H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRIFDSPISYVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)SC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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